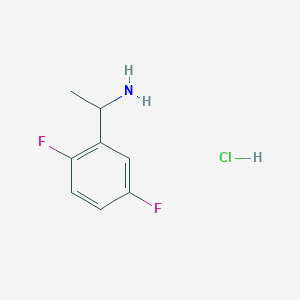
N2,N2-dimethylpyridine-2,4,5-triamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N2,N2-dimethylpyridine-2,4,5-triamine is an organic compound with the molecular formula C7H12N4 It is a derivative of pyridine, featuring three amino groups at positions 2, 4, and 5, with two of these amino groups being dimethylated
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N2,N2-dimethylpyridine-2,4,5-triamine can be synthesized through several methods. One common approach involves the reaction of pyridine-2,4,5-triamine with dimethyl sulfate under basic conditions. The reaction typically proceeds as follows:
Starting Material: Pyridine-2,4,5-triamine
Reagent: Dimethyl sulfate
Conditions: Basic conditions, such as the presence of sodium hydroxide or potassium carbonate
Procedure: The pyridine-2,4,5-triamine is dissolved in a suitable solvent, such as ethanol or methanol. Dimethyl sulfate is then added dropwise to the solution while maintaining the reaction mixture at a controlled temperature (e.g., 0-5°C). After the addition is complete, the reaction mixture is stirred for several hours at room temperature. The product is then isolated by filtration, washed with water, and dried under vacuum.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N2,N2-dimethylpyridine-2,4,5-triamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The amino groups in this compound can participate in nucleophilic substitution reactions with electrophiles, such as alkyl halides or acyl chlorides, to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature or elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous solvents such as tetrahydrofuran or diethyl ether; room temperature or reflux conditions.
Substitution: Alkyl halides, acyl chlorides; organic solvents such as dichloromethane or acetonitrile; room temperature or reflux conditions.
Major Products
Oxidation: N-oxides of this compound
Reduction: Reduced amine derivatives
Substitution: Substituted derivatives with various functional groups
Applications De Recherche Scientifique
N2,N2-dimethylpyridine-2,4,5-triamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can serve as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties. It may act as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, dyes, and pigments. It may also be used as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N2,N2-dimethylpyridine-2,4,5-triamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s effects are mediated through various pathways, including inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.
Comparaison Avec Des Composés Similaires
N2,N2-dimethylpyridine-2,4,5-triamine can be compared with other similar compounds, such as:
Pyridine-2,4,5-triamine: Lacks the dimethyl groups, which may result in different chemical reactivity and biological activity.
N2,N2-dimethylpyridine-2,5-diamine: Similar structure but with only two amino groups, leading to different properties and applications.
N2,N2-dimethylpyrimidine-2,4,5-triamine: Contains a pyrimidine ring instead of a pyridine ring, which may affect its chemical and biological behavior.
Propriétés
Formule moléculaire |
C7H12N4 |
|---|---|
Poids moléculaire |
152.20 g/mol |
Nom IUPAC |
2-N,2-N-dimethylpyridine-2,4,5-triamine |
InChI |
InChI=1S/C7H12N4/c1-11(2)7-3-5(8)6(9)4-10-7/h3-4H,9H2,1-2H3,(H2,8,10) |
Clé InChI |
JEALLJIOROOBHA-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=NC=C(C(=C1)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-sulfonyl chloride](/img/structure/B15328969.png)








![[[2,2'-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-bis(1,1-dimethylethyl)-6-methyl-phenolato-|EO]](2-)](4-methylbenzenesulfonato-|EO)cobalt](/img/structure/B15329049.png)
![3-(5-Fluorobenzo[d]oxazol-2-yl)propan-1-amine](/img/structure/B15329057.png)


